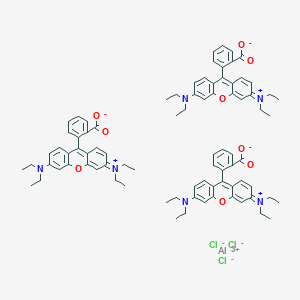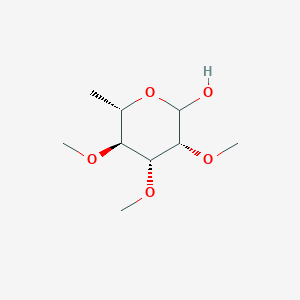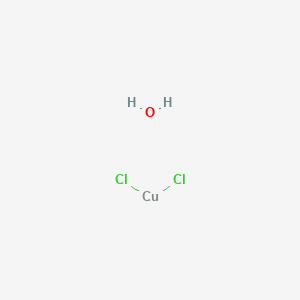
Cupric chloride hydrate
Descripción general
Descripción
Cupric chloride hydrate, also known as copper(II) chloride dihydrate, is an inorganic compound with the chemical formula CuCl₂·2H₂O. It appears as a blue-green crystalline solid and is known for its hygroscopic nature, meaning it can absorb moisture from the air. This compound is widely used in various industrial and laboratory applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cupric chloride hydrate can be synthesized through several methods:
Reaction with Hydrochloric Acid: Copper(II) oxide (CuO) or copper(II) carbonate (CuCO₃) reacts with hydrochloric acid (HCl) to produce this compound. The reactions are as follows:
Chlorination of Copper: Copper metal reacts with chlorine gas (Cl₂) at elevated temperatures to form cupric chloride, which can then be hydrated to form the dihydrate:
Industrial Production Methods: Industrially, this compound is produced by the chlorination of copper in the presence of water. This method is efficient and scalable for large-scale production .
Análisis De Reacciones Químicas
Cupric chloride hydrate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Cupric chloride can be reduced to cuprous chloride (CuCl) using reducing agents such as sulfur dioxide (SO₂):
Hydrolysis: When treated with a base like sodium hydroxide (NaOH), cupric chloride forms copper(II) hydroxide (Cu(OH)₂):
Complex Formation: Cupric chloride can form complexes with various ligands, such as ammonia (NH₃), forming tetraamminecopper(II) chloride:
Aplicaciones Científicas De Investigación
Cupric chloride hydrate has numerous applications in scientific research:
Biology: Cupric chloride is used in biochemical assays to study enzyme activities and protein interactions.
Medicine: It is used in some medical treatments and nutritional supplements to provide essential copper ions.
Mecanismo De Acción
Cupric chloride exerts its effects primarily through its ability to interact with proteins and enzymes. It acts as a cofactor for various enzymes, facilitating redox reactions and electron transfer processes. The compound can bind to glutathione S-transferases, influencing cellular detoxification pathways .
Comparación Con Compuestos Similares
Cupric chloride hydrate can be compared with other copper compounds such as:
Copper(I) chloride (CuCl): Unlike cupric chloride, copper(I) chloride is less soluble in water and has different oxidation states and reactivity.
Copper(II) sulfate (CuSO₄·5H₂O): This compound is also a blue crystalline solid but contains sulfate ions instead of chloride ions. It is widely used in agriculture and as a fungicide.
Copper(II) nitrate (Cu(NO₃)₂·3H₂O): This compound is used in similar applications but has nitrate ions, making it more suitable for certain types of chemical reactions.
This compound is unique due to its specific reactivity with chlorine and its ability to form stable hydrates .
Propiedades
IUPAC Name |
dichlorocopper;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.Cu.H2O/h2*1H;;1H2/q;;+2;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYGTDAUKWEPCZ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.Cl[Cu]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2CuH2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10125-13-0 | |
| Record name | Copper chloride dihydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10125-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


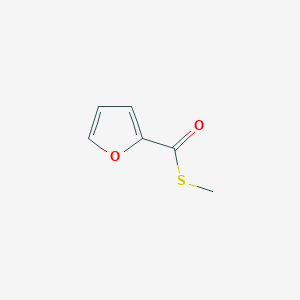
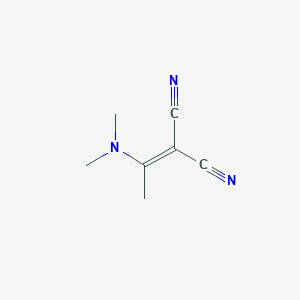
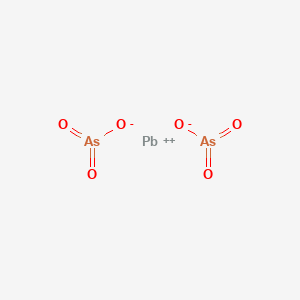
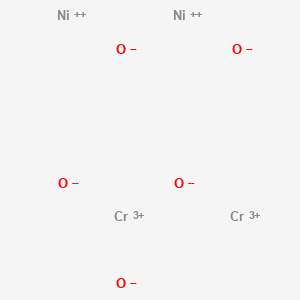
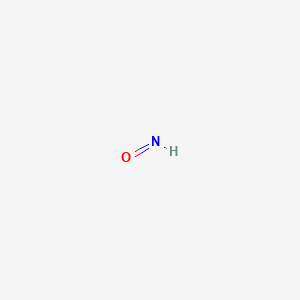

![2-[(2-Cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl phenoxyacetate](/img/structure/B88951.png)

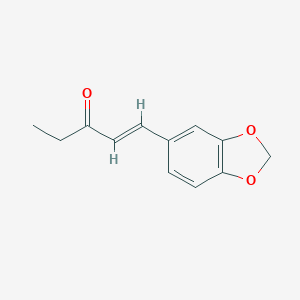
![[(2R,3R,4S,5R,6R)-3,4,6-triacetyloxy-5-methoxyoxan-2-yl]methyl acetate](/img/structure/B88958.png)
![6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride](/img/structure/B88962.png)

